molecular formula C25H21N3O5 B2880723 N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892421-50-0

N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2880723
CAS No.: 892421-50-0
M. Wt: 443.459
InChI Key: QFFHFNJKWWJSPQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a sophisticated benzofuro[3,2-d]pyrimidine derivative developed for pharmaceutical research and biochemical screening. This compound features a unique molecular architecture combining benzofuran and pyrimidinedione cores functionalized with furan-2-ylmethyl and 2-ethylphenylacetamide substituents. The structural complexity of this molecule suggests significant potential as a key intermediate in medicinal chemistry programs and as a biological probe. Compounds within this structural class have demonstrated notable bioactivity profiles in research settings, particularly as enzyme inhibitors with potential applications in oncology and immunology. The benzofuropyrimidine scaffold is recognized for its drug-like properties and ability to interact with diverse biological targets. Researchers utilize this compound primarily in investigative studies focusing on enzyme inhibition mechanisms, structure-activity relationship (SAR) analyses, and as a precursor in the synthesis of more complex molecules for therapeutic development. The presence of both hydrogen bond acceptor and donor sites within the molecular structure enables targeted interactions with biological systems, while the lipophilic elements facilitate membrane permeability. This reagent is provided as a high-purity compound characterized by comprehensive analytical methods including HPLC, NMR, and mass spectrometry to ensure batch-to-batch consistency and research reliability. Strictly for research use only - not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

892421-50-0

Molecular Formula

C25H21N3O5

Molecular Weight

443.459

IUPAC Name

N-(2-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5/c1-2-16-8-3-5-11-19(16)26-21(29)15-27-22-18-10-4-6-12-20(18)33-23(22)24(30)28(25(27)31)14-17-9-7-13-32-17/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

QFFHFNJKWWJSPQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize the pharmacological and physicochemical profile of the target compound, we compare it with four structurally related benzofuropyrimidine and pyrimidinone derivatives. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties
Target Compound Benzofuro[3,2-d]pyrimidin-1(2H)-one - 3-(Furan-2-ylmethyl)
- 2-(N-(2-ethylphenyl)acetamide)
High lipophilicity (logP ~3.5); potential kinase inhibition via π-π stacking
N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuro[3,2-d]pyrimidin-2-sulfanyl - 3-(3-Methoxyphenyl)
- 2-Sulfanylacetamide
Enhanced solubility (logP ~2.8) due to methoxy group; moderate CYP450 inhibition
2-((3-isopentyl-4-oxobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidin-2-thio - 3-Isopentyl
- 3-(Trifluoromethylphenyl)acetamide
High metabolic stability (CF₃ group); potent anti-proliferative activity
2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidin-2-ylamino - 4-(2,4-Dimethoxyphenyl)
- 6-(4-Fluorophenyl)
Strong H-bond donor capacity (NH group); anti-cancer activity (IC₅₀ = 1.2 µM)
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidine - Cyclopropyl
- 2-Fluoro-4-iodophenylamino
Radioactive iodine moiety enables imaging applications; logP ~4.1

Structural Modifications and Bioactivity

  • Furan vs. Methoxy/Aryl Groups : The target compound’s furan-2-ylmethyl group confers moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in . This difference impacts binding to enzymes like kinases, where furan may favor hydrophobic interactions, while CF₃ enhances metabolic resistance .
  • Substituent Position: The 3-position substituent on the pyrimidinone ring (furan-2-ylmethyl in the target vs. isopentyl in ) directly modulates solubility. Bulky isopentyl groups increase logP, reducing aqueous solubility but enhancing membrane permeability .

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